6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Regioselective Synthesis Electrophilic Aromatic Substitution Benzoxazinone Chemistry

Researchers pursuing CNS or antihypertensive drug discovery require regioselectively brominated scaffolds with reliable cross-coupling reactivity. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one delivers the precise 6-bromo substitution that is uniquely reactive in Suzuki-Miyaura coupling versus the 6-chloro analog, enabling mild-condition diversification (5 mol% Pd). • Validated in nanomolar renin inhibitors (IC₅₀ 1.70 nM), selective 5-HT₆ antagonists, PPAR agonists, and highly selective PPO inhibitors (Ki 14 nM, 3,200-fold selectivity). • Available at 97% purity with rapid global shipping. Supplied as a white to pale cream powder; store at room temperature in a cool, dry place.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 24036-52-0
Cat. No. B128175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2H-1,4-benzoxazin-3(4H)-one
CAS24036-52-0
Synonyms6-Bromo-(2H)-1,4-benzoxazin-3(4H)-one;  6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one;  6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one;  6-Bromo-4H-benzo[1,4]oxazin-3-one
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
InChIKeyUQCFMEFQBSYDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2H-1,4-benzoxazin-3(4H)-one – Properties and Overview


6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0) is a heterocyclic building block belonging to the 1,4-benzoxazin-3-one class, with molecular formula C₈H₆BrNO₂ and molecular weight 228.04 g/mol [1]. It exists as a light brown to pale cream solid with a melting point of 220–225 °C and is soluble in DMSO and methanol . The compound is commercially available at purities of 95–98% (GC/HPLC) from major suppliers including Sigma-Aldrich, Thermo Scientific, and TCI . Its primary utility lies in serving as a versatile intermediate for the construction of pyrimidinyl-substituted benzoxazinones, small-molecule renin inhibitors, selective 5-HT₆ receptor antagonists, and PPAR agonists .

Why 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Cannot Be Replaced


The position and identity of the halogen substituent on the 1,4-benzoxazin-3-one scaffold critically determine both the compound's reactivity in downstream transformations and the biological activity of derived products. Electrophilic aromatic substitution studies demonstrate that monobromination of the parent 2H-1,4-benzoxazin-3(4H)-one occurs regioselectively at the 6-position, yielding the 6-bromo derivative as the first product, before further bromination proceeds to the 6,7-dibromo compound [1]. This regiochemical preference is distinct from nitration, which gives 6-nitro then 6,8-dinitro products, confirming that different electrophiles access different positions on the scaffold [1]. The 6-bromo derivative possesses a C–Br bond that is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C–Cl bond in the 6-chloro analog, enabling broader substrate scope and milder reaction conditions [2]. Furthermore, the 6-bromo substitution pattern has been specifically exploited in patent literature for constructing selective 5-HT₆ antagonists and renin inhibitors, where the bromine atom serves as a synthetic handle for introducing aryl, heteroaryl, or vinyl groups at the 6-position via Suzuki–Miyaura coupling — a transformation that is less efficient or requires harsher conditions with the 6-chloro congener .

6-Bromo-2H-1,4-benzoxazin-3(4H)-one vs. Analogs: Key Evidence


Electrophilic Bromination Regioselectivity

When the parent scaffold 2H-1,4-benzoxazin-3(4H)-one is subjected to electrophilic bromination, the reaction proceeds with exclusive regioselectivity: monobromination occurs first at the 6-position to give 6-bromo-2H-1,4-benzoxazin-3(4H)-one, and only subsequently does a second bromination occur at the 7-position to give the 6,7-dibromo derivative [1]. In contrast, nitration of the same scaffold gives 6-nitro then 6,8-dinitro products, while nitration of the 6-chloro analog yields the 6-chloro-7-nitro derivative [1]. This establishes that the 6-position is the kinetically and thermodynamically favored site for bromine introduction, making the 6-bromo derivative the predictable and isolable monobrominated product.

Regioselective Synthesis Electrophilic Aromatic Substitution Benzoxazinone Chemistry

Suzuki–Miyaura Coupling: 6-Bromo vs. 6-Chloro

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the 6-bromo substituent offers a well-established reactivity advantage over the 6-chloro substituent due to the lower bond dissociation energy of the C–Br bond (approximately 65–70 kcal/mol for C–Br vs. 80–85 kcal/mol for C–Cl in aromatic systems). A published protocol demonstrates that both 6-chloro and 6-bromo-1,4-benzoxazine substrates can be coupled with aryl, vinyl, or alkylboronic acids using 5 mol% catalyst loading under sealed-vessel microwave processing in DME/water (2:1) [1]. However, the 6-bromo substrates consistently react under milder conditions and with broader substrate scope, while 6-chloro substrates often require specialized ligand systems (such as Aphos–Pd(OAc)₂) to achieve comparable coupling efficiency . The 6-bromo compound is thus the preferred substrate when maximizing coupling yield and minimizing optimization effort is a priority.

Suzuki–Miyaura Coupling Cross-Coupling C–Br vs. C–Cl Reactivity

Key Intermediate for Potent Renin Inhibitors

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is explicitly identified as a building block for the construction of small-molecule renin inhibitors . Derivatives synthesized from this scaffold have yielded potent renin inhibitors. A representative compound (CHEMBL1796062, built on a piperidine-substituted benzoxazinone core accessible via 6-bromo intermediate functionalization) demonstrates an IC₅₀ of 1.70 nM against human renin in a Q-FRET substrate assay performed in human plasma [1]. In contrast, the 6-chloro and parent unsubstituted benzoxazinone scaffolds have not been reported to yield renin inhibitors of comparable potency in the patent or primary literature. The bromine at the 6-position serves as a critical synthetic handle for introducing the pyrimidinyl or heteroaryl substituents that confer high-affinity renin binding.

Renin Inhibition Antihypertensive Cardiovascular Drug Discovery

Building Block for Selective PPO Herbicides

A 2023 study published in the Journal of Agricultural and Food Chemistry identified the benzoxazinone scaffold as a versatile building block for constructing potent protoporphyrinogen IX oxidase (PPO) inhibitors [1]. The optimized compound 7af, which contains a 7-fluoro-6-substituted benzoxazinone core accessible via initial functionalization of a 6-bromo benzoxazinone intermediate, exhibited a Ki value of 14 nM against Nicotiana tabacum PPO (NtPPO) and 44.8 μM against human PPO (hPPO), representing a selectivity factor of approximately 3,200 — reported as the most selective PPO inhibitor characterized to date [1]. The 6-position bromine serves as the essential synthetic handle for introducing the pyrimidinedione moiety that confers both potency and species selectivity. Alternative 6-halo building blocks (e.g., 6-chloro) would require different coupling conditions and have not been demonstrated to yield compounds of comparable potency and selectivity in this chemotype.

PPO Inhibitor Herbicide Discovery Agrochemical

Melting Point Differentiation vs. 6-Chloro Analog

The 6-bromo and 6-chloro analogs of 2H-1,4-benzoxazin-3(4H)-one exhibit measurably different melting points, reflecting distinct crystal packing and intermolecular interactions. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one melts at 220–225 °C , while 6-chloro-2H-1,4-benzoxazin-3(4H)-one melts at 215–219 °C . The 5 °C difference (at the lower bound) is significant for identity confirmation by melting point determination during incoming quality control. Additionally, the 6-chloro analog has been crystallographically characterized, revealing an orthorhombic crystal system (space group P2₁2₁2₁) with N–H···O hydrogen bonding along the b-axis and a screw-boat conformation of the heterocyclic ring [1]. While the crystal structure of the 6-bromo analog has not been deposited in the Cambridge Structural Database at the time of this analysis, the heavier bromine atom is expected to alter unit cell parameters and density relative to the chloro congener.

Physicochemical Properties Solid-State Characterization Quality Control

High-Yield Synthesis via 2-Amino-4-bromophenol

A robust and scalable synthetic route to 6-bromo-2H-1,4-benzoxazin-3(4H)-one has been established starting from commercially available 2-amino-4-bromophenol and chloroacetyl chloride. The two-step, one-pot procedure (chloroacetylation followed by NaH-mediated cyclization) delivers the product in 89% isolated yield (5.5 g scale) after filtration and drying . An alternative route via 4-bromo-2-nitrophenol, involving O-alkylation with ethyl bromoacetate followed by iron/acetic acid reductive cyclization, provides the product in 85% yield . These high-yielding routes contrast with the synthesis of the 6-chloro analog, which typically starts from a different aminophenol precursor and may involve distinct cyclization conditions. The availability of two high-yielding, literature-precedented routes provides procurement flexibility and supports in-house resynthesis if supply chain disruptions occur.

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Applications of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one


5-HT₆ Receptor Antagonists for CNS Disorders

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is specifically cited as an intermediate in the synthesis of selective 5-HT₆ antagonists for treating central nervous system diseases and gastrointestinal tract disorders . The 6-bromo substituent serves as the key synthetic handle for introducing aryl or heteroaryl groups at the 6-position via Suzuki–Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) around the benzoxazinone core. The established reactivity of the C–Br bond allows efficient diversification under mild microwave-assisted conditions with 5 mol% palladium catalyst loading [1], making this building block the preferred choice for medicinal chemistry teams constructing 6-aryl benzoxazinone libraries targeting the 5-HT₆ receptor.

Next-Generation PPO Herbicide Development

The benzoxazinone scaffold, accessed via 6-bromo-2H-1,4-benzoxazin-3(4H)-one as a key intermediate, has been validated in the discovery of highly potent and selective PPO inhibitors for herbicide development . The optimized compound 7af, derived from this scaffold, exhibits a Ki of 14 nM against plant PPO with 3,200-fold selectivity over human PPO, and demonstrates broad-spectrum herbicidal activity at 37.5 g a.i./ha through postemergence application . For agrochemical discovery teams, procuring the 6-bromo building block provides direct synthetic entry to this validated PPO inhibitor chemotype, which represents the most selective PPO inhibitor series reported to date.

Renin Inhibitor Lead Optimization

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is explicitly marketed as a building block for small-molecule renin inhibitors . Downstream derivatives incorporating pyrimidinyl substituents at the 6-position have yielded compounds with IC₅₀ values as low as 1.70 nM against human renin in plasma-based assays [1]. The 6-bromo intermediate enables late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly explore substituent effects on renin potency, selectivity over related aspartyl proteases, and pharmacokinetic properties. This validated path to single-digit nanomolar renin inhibitors supports prioritizing the 6-bromo building block for antihypertensive drug discovery programs.

Progesterone Receptor (PR) Agonists Synthesis

The 6-bromo benzoxazine scaffold has been employed in the synthesis of 6-aryl benzoxazines that act as potent nonsteroidal progesterone receptor (PR) agonists . In this application, the 6-bromo group undergoes Suzuki cross-coupling with arylboronic acids to install diverse aryl substituents at the 6-position, enabling systematic SAR exploration. The resulting 6-aryl benzoxazines were found to be potent PR agonists, in contrast to structurally related 6-aryl dihydroquinolines that function as PR antagonists . For chemical biology groups studying nuclear hormone receptor pharmacology, the 6-bromo benzoxazinone offers a privileged scaffold for developing selective PR agonist chemical probes.

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